molecular formula C9H19ClN2O B2968736 N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride CAS No. 1256107-25-1

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride

Cat. No.: B2968736
CAS No.: 1256107-25-1
M. Wt: 206.71
InChI Key: QDYWNCLDKLQHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O It is a white solid that is soluble in water and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with acetyl chloride to form N-(piperidin-4-yl)acetamide. This intermediate is then reacted with ethyl chloride to yield N-Ethyl-N-(piperidin-4-yl)acetamide, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-ethyl-N-piperidin-4-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-3-11(8(2)12)9-4-6-10-7-5-9;/h9-10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYWNCLDKLQHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNCC1)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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